![molecular formula C21H24O2 B12539869 1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 142450-47-3](/img/structure/B12539869.png)
1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a pentane backbone with two oxy groups and two ethenylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,5-dibromopentane with 4-vinylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the oxy groups from the 4-vinylphenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The oxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often used.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components through its ethenyl and oxy groups, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Pentane-1,5-diylbis(oxy)]bis[heptadecafluorononene]
- 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline
- 1,1’-(Pentane-1,5-diyl)bis[1-methylpyrrolidinium] dibromide
Uniqueness
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is unique due to its combination of ethenylbenzene groups and a flexible pentane backbone. This structure imparts unique properties such as high reactivity and the ability to form diverse derivatives, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
142450-47-3 |
|---|---|
Molekularformel |
C21H24O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-ethenyl-4-[5-(4-ethenylphenoxy)pentoxy]benzene |
InChI |
InChI=1S/C21H24O2/c1-3-18-8-12-20(13-9-18)22-16-6-5-7-17-23-21-14-10-19(4-2)11-15-21/h3-4,8-15H,1-2,5-7,16-17H2 |
InChI-Schlüssel |
YYLSJPOTCXTQMT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
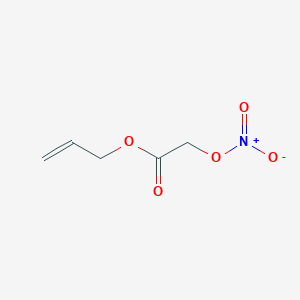
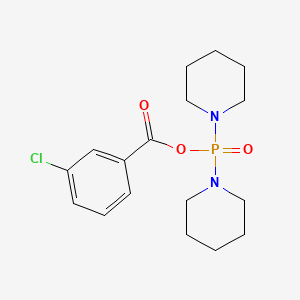
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
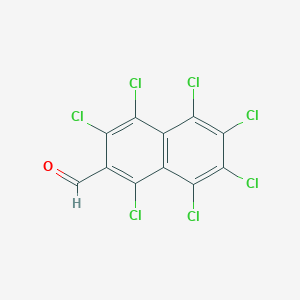
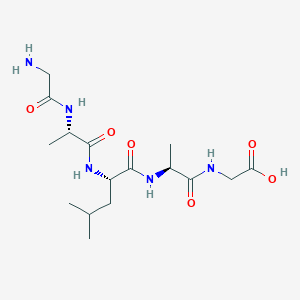

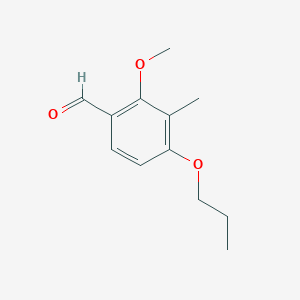
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
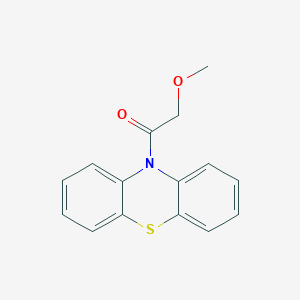
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
